3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to a pyrazole ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Naphthalene Substitution: The naphthalene moiety is introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a naphthalene boronic acid or halide reacts with the pyrazole derivative.
Amine Substitution:
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where different nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthalene oxides and pyrazole oxides.
Reduction: Formation of reduced naphthalene and pyrazole derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of enzymes like superoxide dismutase and catalase, leading to reduced oxidative stress and inflammation.
Comparison with Similar Compounds
3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds:
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Similar neuroprotective properties but different structural framework.
Naphthalene derivatives: Share the naphthalene moiety but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of the naphthalene and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClN3 |
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Molecular Weight |
245.71 g/mol |
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H |
InChI Key |
JVVXEQUUTFUWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
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